molecular formula C10H12BrN3O B14848260 5-Bromo-N-cyclopentylpyrazine-2-carboxamide

5-Bromo-N-cyclopentylpyrazine-2-carboxamide

Cat. No.: B14848260
M. Wt: 270.13 g/mol
InChI Key: NOGQKGMVQCYDJY-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopentylpyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C10H12BrN3O, has a bromine atom at the 5th position, a cyclopentyl group attached to the nitrogen atom, and a carboxamide group at the 2nd position of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclopentylpyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of titanium tetrachloride (TiCl4) and pyridine . This reaction typically yields the desired compound with a good yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopentylpyrazine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

5-Bromo-N-cyclopentylpyrazine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopentylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-cyclopentylpyrazine-2-carboxamide is unique due to its specific substitution pattern and the presence of a cyclopentyl group, which can influence its biological activity and chemical reactivity. The combination of these structural features makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H12BrN3O

Molecular Weight

270.13 g/mol

IUPAC Name

5-bromo-N-cyclopentylpyrazine-2-carboxamide

InChI

InChI=1S/C10H12BrN3O/c11-9-6-12-8(5-13-9)10(15)14-7-3-1-2-4-7/h5-7H,1-4H2,(H,14,15)

InChI Key

NOGQKGMVQCYDJY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CN=C(C=N2)Br

Origin of Product

United States

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